Propyl Paraben 4-Glucuronide
CAS No.:
Cat. No.: VC18554728
Molecular Formula: C16H20O9
Molecular Weight: 356.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H20O9 |
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Molecular Weight | 356.32 g/mol |
IUPAC Name | (2S,3S,6S)-3,4,5-trihydroxy-6-(4-propoxycarbonylphenoxy)oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C16H20O9/c1-2-7-23-15(22)8-3-5-9(6-4-8)24-16-12(19)10(17)11(18)13(25-16)14(20)21/h3-6,10-13,16-19H,2,7H2,1H3,(H,20,21)/t10?,11-,12?,13-,16+/m0/s1 |
Standard InChI Key | HVFINIMQRFKIPD-RGESMDCXSA-N |
Isomeric SMILES | CCCOC(=O)C1=CC=C(C=C1)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Introduction
Chemical Identity and Structural Properties
Propyl Paraben 4-Glucuronide (PubChem CID: 169445939) is characterized by the following properties:
Molecular Formula and Weight
IUPAC Name
(2S,3S,6S)-3,4,5-trihydroxy-6-(4-propoxycarbonylphenoxy)oxane-2-carboxylic acid .
Structural Features
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A glucuronic acid moiety conjugated to the hydroxyl group of propyl paraben.
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The ester linkage between the propyl chain and the aromatic ring remains intact post-glucuronidation .
Synthesis and Metabolic Pathways
Biosynthesis in Humans
Propyl Paraben 4-Glucuronide is formed via enzymatic glucuronidation in the liver, mediated by UDP-glucuronosyltransferases (UGTs). Key isoforms include:
Table 1: Hydrolysis and Glucuronidation Kinetics of Propyl Paraben
Key Metabolic Steps
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Hydrolysis: Esterases in liver microsomes cleave the ester bond, yielding 4-hydroxybenzoic acid.
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Glucuronidation: UGTs transfer glucuronic acid to the hydroxyl group, forming the water-soluble conjugate .
Toxicological Profile
Exposure Scenario | Internal Exposure (mg/kg/day) | MOS (NOAEL/Exposure) |
---|---|---|
Cosmetic Use (Worst-case) | 1.2 | 833 |
Dietary and Medical Use | 0.5 | 2000 |
Adapted from RIVM (2017) and CIR (2017) . |
Reproductive Toxicity Concerns
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Delayed vaginal opening and altered estrous cycles in rodent studies at doses ≥100 mg/kg/day .
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Human relevance unclear due to rapid metabolism and excretion .
Analytical Detection Methods
Liquid Chromatography-Mass Spectrometry (LC-MS)
Hydrolysis Stability
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Stable in neutral buffers but hydrolyzes under acidic conditions (pH < 4) or in the presence of esterases.
Environmental and Regulatory Implications
Environmental Persistence
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Detected in wastewater treatment plants due to incomplete degradation of parent parabens .
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Low bioaccumulation potential due to high water solubility (: 0.8) .
Regulatory Status
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EU: Approved for use in cosmetics at concentrations ≤0.14% (SCCS/1623/20) .
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US: Generally Recognized As Safe (GRAS) for food and cosmetics (CIR, 2017) .
Research Applications
Biomarker for Exposure Studies
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Urinary levels correlate with paraben-containing product usage .
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Deuterated analogs (e.g., Propyl Paraben 4-Glucuronide-d7) facilitate pharmacokinetic tracking.
Mechanistic Toxicology
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